

Application Notes and Protocols for **5-Chloro-2,3-dimethoxybenzaldehyde**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2,3-dimethoxybenzaldehyde

Cat. No.: B1334580

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,3-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive aldehyde group and electron-donating methoxy groups, makes it a versatile building block for the synthesis of a variety of more complex molecules. The presence of a chlorine atom provides an additional site for functionalization, for example, through cross-coupling reactions. This document provides an overview of the synthesis and common reactions of **5-Chloro-2,3-dimethoxybenzaldehyde**, along with detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Chloro-2,3-dimethoxybenzaldehyde** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ ClO ₃	[1]
Molecular Weight	200.62 g/mol	[1] [2]
CAS Number	86232-28-2	[1] [2]
Appearance	Solid (predicted)	
IUPAC Name	5-chloro-2,3-dimethoxybenzaldehyde	[1]
SMILES	COc1=CC(=CC(=C1OC)C=O)Cl	[1]
InChI	InChI=1S/C9H9ClO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3	[1]

Spectroscopic Data

Disclaimer: Experimental NMR data for **5-Chloro-2,3-dimethoxybenzaldehyde** is not readily available in public databases. The following data is predicted based on computational models and should be used as a reference. Experimental verification is recommended.

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.3	s	1H	-CHO
~7.3	d	1H	Ar-H
~7.1	d	1H	Ar-H
~3.9	s	3H	-OCH ₃
~3.9	s	3H	-OCH ₃

Predicted ^{13}C NMR (CDCl_3 , 100 MHz):

Chemical Shift (ppm)	Assignment
~190	C=O
~155	C-O
~150	C-O
~130	C-Cl
~128	Ar-C
~125	Ar-C
~115	Ar-C
~62	-OCH ₃
~56	-OCH ₃

Synthesis Pathway

A common and effective method for the synthesis of substituted benzaldehydes from electron-rich aromatic compounds is the Vilsmeier-Haack reaction.[3][4][5] **5-Chloro-2,3-dimethoxybenzaldehyde** can be synthesized via the formylation of 4-chloro-1,2-dimethoxybenzene using a Vilsmeier reagent, which is typically generated *in situ* from phosphoryl chloride (POCl_3) and N,N-dimethylformamide (DMF).[3]



[Click to download full resolution via product page](#)

Synthesis of 5-Chloro-2,3-dimethoxybenzaldehyde.

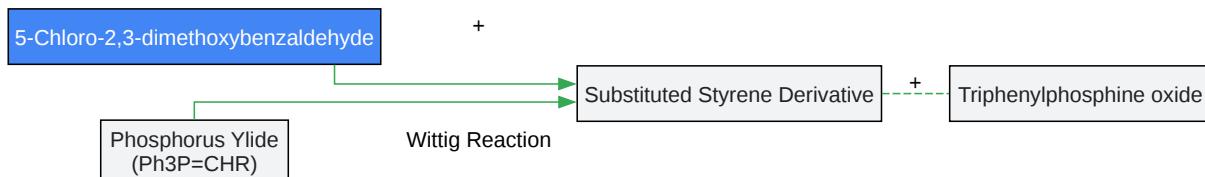
Key Reactions and Applications

5-Chloro-2,3-dimethoxybenzaldehyde is a useful intermediate in the synthesis of various pharmaceutical and fine chemical products. Its aldehyde functionality allows for a range of

transformations, including the formation of alkenes, amines, and other functional groups.

1. Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.^{[1][2][6]} **5-Chloro-2,3-dimethoxybenzaldehyde** can react with a phosphorus ylide (Wittig reagent) to form a substituted styrene derivative. This reaction is highly valuable for the construction of carbon-carbon double bonds with good control over the location of the new bond.

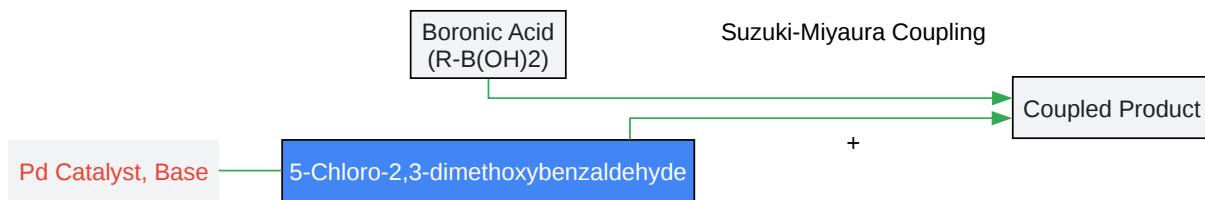


[Click to download full resolution via product page](#)

Wittig reaction of 5-Chloro-2,3-dimethoxybenzaldehyde.

2. Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. The chlorine atom on the aromatic ring of **5-Chloro-2,3-dimethoxybenzaldehyde** can participate in Suzuki-Miyaura coupling reactions with various boronic acids to introduce new aryl or vinyl substituents. This reaction is of great importance in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.



[Click to download full resolution via product page](#)**Suzuki-Miyaura coupling of 5-Chloro-2,3-dimethoxybenzaldehyde.**

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2,3-dimethoxybenzaldehyde via Vilsmeier-Haack Reaction

Materials:

- 4-Chloro-1,2-dimethoxybenzene
- Phosphoryl chloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Sodium acetate
- Water
- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add N,N-dimethylformamide (3 equivalents) and cool the flask in an ice bath.
- Slowly add phosphoryl chloride (1.2 equivalents) dropwise to the DMF with stirring, maintaining the temperature below 10 °C.
- After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
- Dissolve 4-chloro-1,2-dimethoxybenzene (1 equivalent) in dichloromethane and add it to the dropping funnel.
- Add the solution of 4-chloro-1,2-dimethoxybenzene dropwise to the Vilsmeier reagent at 0 °C.
- After the addition, remove the ice bath and heat the reaction mixture to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.
- Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice.
- Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **5-Chloro-2,3-dimethoxybenzaldehyde**.

Expected Yield: 70-85%

Protocol 2: Wittig Reaction of 5-Chloro-2,3-dimethoxybenzaldehyde

Materials:

- **5-Chloro-2,3-dimethoxybenzaldehyde**
- A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
- A strong base (e.g., n-butyllithium or sodium hydride)
- Anhydrous tetrahydrofuran (THF)
- Round-bottom flask
- Magnetic stirrer
- Syringe
- Nitrogen or Argon atmosphere
- Separatory funnel
- Rotary evaporator

Procedure:

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add the strong base (1.1 equivalents) to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change.
- Allow the mixture to stir at room temperature for 1 hour.

- Dissolve **5-Chloro-2,3-dimethoxybenzaldehyde** (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
- Extract the product with diethyl ether (3 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield the desired alkene.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 5-Chloro-2,3-dimethoxybenzaldehyde

Materials:

- **5-Chloro-2,3-dimethoxybenzaldehyde**
- A suitable boronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$)
- A base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- A suitable solvent (e.g., toluene, dioxane, or DMF/water mixture)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser

- Nitrogen or Argon atmosphere
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add **5-Chloro-2,3-dimethoxybenzaldehyde** (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
- Add the degassed solvent to the flask.
- Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or GC-MS.
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or toluene).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to obtain the coupled product.

References

- 1. 5-Chloro-2,3-dimethoxybenzaldehyde | C9H9ClO3 | CID 4172275 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. hmdb.ca [hmdb.ca]

- 4. rsc.org [rsc.org]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for 5-Chloro-2,3-dimethoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1334580#5-chloro-2-3-dimethoxybenzaldehyde-reaction-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com